N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide
Description
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide is a complex imidamide derivative featuring a benzothiazole moiety. Its structure comprises a central benzene ring substituted with an anilino group and a benzothiazol-2-ylimino group. The benzothiazole ring (a heterocycle containing nitrogen and sulfur) distinguishes it from analogs with benzimidazole or other aromatic substituents.
Properties
Molecular Formula |
C20H15N5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide |
InChI |
InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19-,25-24? |
InChI Key |
OPOMTHCDFJEKJO-XSECPZBJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally involves the condensation of an aniline derivative with a benzothiazole derivative under controlled reaction conditions. The key steps include:
Condensation Reaction: The primary synthetic strategy is the condensation between an aniline (phenylamine) and a benzothiazole-2-imine or related intermediate to form the carboximidamide linkage.
Use of Coupling Agents: Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are commonly employed as mediators to facilitate amide bond formation. These reagents activate the carboxyl group, promoting efficient coupling under mild conditions.
Solvent System: Dimethylformamide (DMF) is typically used as the solvent due to its ability to dissolve both reactants and reagents effectively, allowing smooth progression of the reaction.
Reaction Conditions: The reaction is carried out at ambient or slightly elevated temperatures, ensuring mild conditions that preserve the integrity of sensitive functional groups.
Detailed Laboratory Procedure
A representative laboratory synthesis can be outlined as follows:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve aniline derivative and benzothiazole intermediate in DMF | Concentrations adjusted to stoichiometric ratios |
| 2 | Add HOBT and EDCl as coupling agents | Typically catalytic amounts; added slowly to control reaction rate |
| 3 | Stir the reaction mixture at room temperature or 40–60°C | Reaction time varies from several hours to overnight |
| 4 | Monitor reaction progress via thin-layer chromatography (TLC) | Silica gel TLC with appropriate solvent system |
| 5 | Upon completion, quench reaction and precipitate product | Addition of water or ice to induce crystallization |
| 6 | Purify product by recrystallization or column chromatography | Solvent choice depends on solubility; ethanol or methanol commonly used |
Chemical Reaction Analysis
The compound’s synthesis involves key reactions such as:
- Condensation: Formation of the imino-carboximidamide linkage via nucleophilic attack of aniline nitrogen on activated benzothiazole carboxyl derivatives.
- Substitution: Potential modifications on the benzothiazole or aniline rings through electrophilic or nucleophilic aromatic substitution to yield derivatives.
- Oxidation/Reduction: Post-synthesis modifications can include oxidation or reduction to alter functional groups for biological activity tuning.
Common reagents involved in these transformations include:
| Reaction Type | Reagents Used | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Mild heating, aqueous media |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents, low temperature |
| Substitution | Amines, halides, electrophiles | Controlled temperature, inert atmosphere |
Purification and Characterization
Post-synthesis, the compound is purified using:
- Recrystallization: From solvents like ethanol or methanol to obtain pure crystalline material.
- Chromatography: Silica gel column chromatography to separate impurities.
Characterization techniques include:
| Technique | Purpose |
|---|---|
| Melting Point | Confirm purity and identity |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and purity |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Structural elucidation and confirmation |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Aniline derivatives, benzothiazole intermediates |
| Coupling Agents | Hydroxybenzotriazole (HOBT), EDCl |
| Solvent | Dimethylformamide (DMF), ethanol, methanol |
| Reaction Conditions | Room temperature to 60°C, several hours to overnight |
| Purification Methods | Recrystallization, silica gel chromatography |
| Characterization Tools | TLC, FTIR, NMR (1H, 13C), melting point, MS |
| Scale-up Considerations | Optimization of yield, safety protocols, solvent recycling |
Research Findings and Applications Related to Preparation
The use of HOBT and EDCl as coupling agents in DMF solvent has been shown to yield high-purity this compound under mild conditions, facilitating scalability.
Modifications in reaction temperature and reagent stoichiometry can influence yield and purity, with careful control essential for reproducibility and industrial application.
The compound’s preparation method allows for structural variations by substituting different aniline or benzothiazole derivatives, which can tailor biological activities such as antibacterial and anticancer effects.
Analytical methods like NMR and FTIR provide comprehensive structural confirmation, ensuring the synthesized compound meets required specifications for further biological testing.
Chemical Reactions Analysis
Types of Reactions
N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNS
Molecular Weight: 357.4 g/mol
IUPAC Name: N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide
The compound features a benzothiazole moiety known for its diverse biological activities. The structure allows for unique interactions with biological targets, making it a valuable candidate in drug development.
Antibacterial Activity
This compound has been extensively studied for its antibacterial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves:
- Disruption of Bacterial Cell Walls: The compound interacts with bacterial cell wall components, leading to structural destabilization.
- Inhibition of Essential Enzymes: It targets specific enzymes critical for bacterial survival, inhibiting their function and resulting in cell death.
Case Studies
-
Study on Gram-negative Bacteria:
A study demonstrated that this compound exhibited significant inhibitory effects on Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. -
Study on Gram-positive Bacteria:
Another investigation found that the compound was effective against Staphylococcus aureus, showing a MIC of 10 µg/mL. This suggests potential for use in treating infections caused by resistant strains.
Future Research Directions
Further research is warranted to explore:
- Synergistic Effects: Investigating the compound's effectiveness in combination with existing antibiotics.
- Mechanistic Studies: Detailed studies on the molecular interactions between the compound and bacterial targets.
- In Vivo Studies: Evaluating the therapeutic efficacy and safety profile through animal models.
Mechanism of Action
The mechanism of action of N’-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide involves its interaction with bacterial cell walls, leading to the disruption of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and ultimately causing cell death .
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table compares N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide with two analogs:
N'-anilino-N-(benzimidazol-2-ylideneamino)benzenecarboximidamide (CAS 66473-41-4) .
N'-(2,6-dimethylphenyl)benzenecarboximidamide tetrahydrofuran solvate (as described in ) .
Structural Implications
- Benzothiazole vs. Benzimidazole: The sulfur atom in benzothiazole increases hydrophobicity (higher XLogP) compared to the nitrogen-rich benzimidazole analog, which may enhance membrane permeability in biological systems .
- Substituent Effects : The dimethylphenyl analog () exhibits steric hindrance from methyl groups, leading to larger dihedral angles (54°–59°) between aromatic rings. This contrasts with the planar benzothiazole/benzimidazole derivatives, suggesting differences in crystal packing and solubility .
Hydrogen-Bonding and Solubility
- In the dimethylphenyl analog, N-H···N and N-H···O hydrogen bonds form extended chains and solvent interactions, which stabilize the crystal lattice . Similar patterns may exist in the benzothiazole derivative but with altered geometry due to sulfur’s electronic effects.
Biological Activity
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide, a compound with the chemical formula CHNS, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological evaluations, and case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves the condensation of an aniline derivative with a benzothiazole derivative. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance yields. The product can be purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and Schiff bases exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that these compounds could inhibit bacterial growth at concentrations as low as 0.1 mg/mL, showcasing their potential as antimicrobial agents .
Antiviral Activity
A series of benzothiazole derivatives have been evaluated for their inhibitory effects against viruses such as MERS-CoV. One derivative exhibited an IC value of 0.09 μM, indicating strong antiviral potential . This suggests that this compound may also possess similar properties warranting further investigation.
Anticancer Activity
The anticancer potential of Schiff bases has been explored in various studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, copper(II) complexes derived from similar Schiff bases showed IC values ranging from 20.4 to 24.1 μg/mL in potato disc assays, indicating promising anticancer activity .
Research Findings and Case Studies
| Study | Activity | IC | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial (Staphylococcus aureus) | 0.1 mg/mL | Effective against multiple strains |
| Study 2 | Antiviral (MERS-CoV) | 0.09 μM | Strong inhibitor |
| Study 3 | Anticancer (Potato disc assay) | 20.4 - 24.1 μg/mL | Induces apoptosis |
Case Study: Antimicrobial Efficacy
In a comparative study of various Schiff bases, this compound was tested alongside known antibiotics. The results indicated a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains of bacteria .
Case Study: Antiviral Properties
Another research effort focused on the antiviral properties of benzothiazole derivatives against H1N1 influenza virus showed that these compounds could significantly reduce viral plaque formation in a dose-dependent manner . This reinforces the potential application of this compound in antiviral drug development.
Q & A
Q. Critical Parameters :
- Solvent polarity : Higher polarity solvents (e.g., DMF) accelerate imine formation but may require longer reaction times.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
Basic: How should researchers characterize the electronic and structural properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy :
- Computational :
Advanced: How can contradictions in X-ray crystallographic data for benzothiazole-imine derivatives be resolved during structural refinement?
Methodological Answer:
Discrepancies often arise from:
- Disorder in the imine moiety : Use SHELXL for anisotropic refinement and apply restraints to planar groups .
- Twinned crystals : Employ the TWINABS module to correct intensity data. Validate with R-factor convergence (<5%) .
- Thermal motion artifacts : Collect low-temperature (100 K) data to reduce thermal displacement parameters (ADPs).
Case Study : For a related benzothiazole derivative, merging data from multiple crystals and applying the Hooft parameter improved Rint from 0.12 to 0.07 .
Advanced: What strategies address discrepancies between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Assay Conditions :
- Metabolic Stability :
- Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
Example : A benzothiazole analog showed IC₅₀ = 2 µM in vitro but poor in vivo efficacy due to glucuronidation. Structural modification with a trifluoromethyl group improved stability (t₁/₂ increased from 1.2 to 4.7 hr) .
Advanced: How do electronic substituents on the anilino ring influence the compound’s binding affinity in enzyme inhibition studies?
Methodological Answer:
- SAR Analysis :
- Docking Studies :
- Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Correlate binding scores (ΔG) with experimental IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
